1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety fused with a piperidine and pyrrolidinedione structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
1-benzyl-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-21-14-20(22(29)26(21)15-16-6-2-1-3-7-16)25-12-10-17(11-13-25)27-19-9-5-4-8-18(19)24-23(27)30/h1-9,17,20H,10-15H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWRDCWFBVNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C4CC(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One reported method includes the amination of tert-butyl 3-(4-formylphenyl)-2-phenyl-indole-1-carboxylate with 4-(2-ketobenzimidazolin-1-yl)piperidine using sodium cyanoborohydride (NaBH3CN). This is followed by the cleavage of the Boc-protecting group of indole using a trifluoroacetic acid solution in dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzimidazole moiety allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic potential against leukemia cell lines.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine binding site of tubulin, thereby exerting antiproliferative effects on human leukemic cells . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound has a similar benzimidazole-piperidine structure and exhibits high cytotoxic potential against leukemia cell lines.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another compound with a benzimidazole moiety, used in various synthetic applications.
Uniqueness
1-BENZYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of benzimidazole, piperidine, and pyrrolidinedione structures
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
